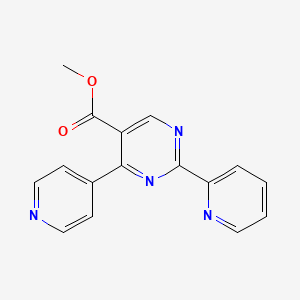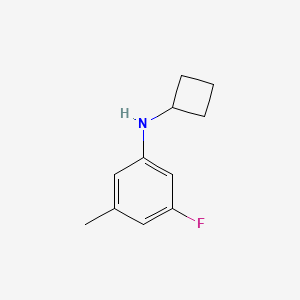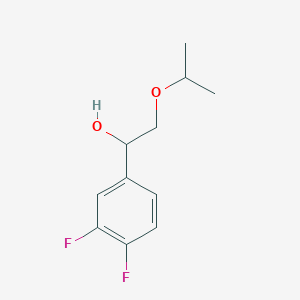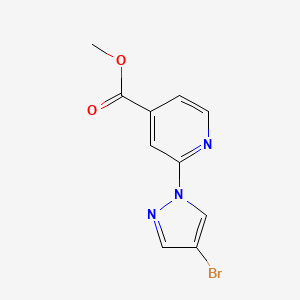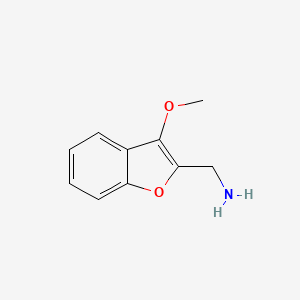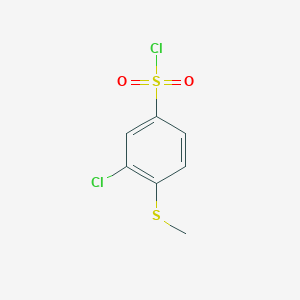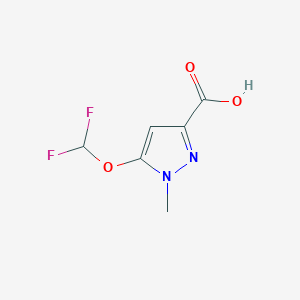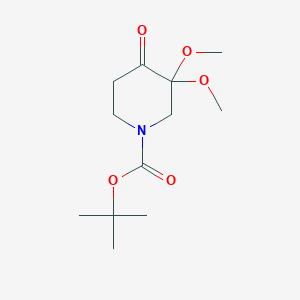
N-(oxan-4-yl)guanidine hydroiodide
概要
説明
N-(oxan-4-yl)guanidine hydroiodide is a chemical compound with the molecular formula C6H14IN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its guanidine functional group, which is known for its high basicity and ability to form hydrogen bonds.
準備方法
The synthesis of N-(oxan-4-yl)guanidine hydroiodide typically involves the reaction of oxan-4-ylamine with a guanidylating agent in the presence of hydroiodic acid. One common method involves the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, and the product is purified through recrystallization .
Industrial production methods for guanidines often involve the catalytic guanylation of amines with carbodiimides or the use of transition-metal-catalyzed reactions. These methods are scalable and can produce high yields of the desired product .
化学反応の分析
N-(oxan-4-yl)guanidine hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(oxan-4-yl)guanidine oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The guanidine group can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N-(oxan-4-yl)guanidine hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an α2-noradrenaline receptor antagonist.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(oxan-4-yl)guanidine hydroiodide involves its interaction with molecular targets such as DNA and enzymes. The guanidine group can form hydrogen bonds with nucleic acid bases, leading to its potential as a DNA binder. Additionally, the compound’s high basicity allows it to interact with enzyme active sites, inhibiting their activity. These interactions are crucial for its biological effects .
類似化合物との比較
N-(oxan-4-yl)guanidine hydroiodide can be compared with other guanidine derivatives such as:
N,N’-disubstituted guanidines: These compounds have similar basicity and hydrogen bonding capabilities but differ in their substitution patterns.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have similar biological activities but different structural features.
Thiourea derivatives: These compounds are often used as guanidylating agents and have similar reactivity but different functional groups.
This compound is unique due to its specific oxan-4-yl substitution, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(oxan-4-yl)guanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.HI/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRLEJLMIHVFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N=C(N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


